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molecular formula C8H12O3 B8776818 3-Acetyl-5-Ethyldihydro-2(3H)-Furanone CAS No. 3620-19-7

3-Acetyl-5-Ethyldihydro-2(3H)-Furanone

Cat. No. B8776818
M. Wt: 156.18 g/mol
InChI Key: KRCFMTREVNAMCY-UHFFFAOYSA-N
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Patent
US04822813

Procedure details

2-acetyl-4-ethyl butyrolactone was prepared from ethylacetoacetate and 1,2-epoxybutane according to the method described in Johnson U.S. Pat. No. 2,443,827. A mixture of 40 g sodium hydroxide (1.0 mole), 270 ml water and 90 ml ethanol was cooled to 0°, stirred, and 130 g ethylacetoacetate (1.0 mole) and 72 g 1,2-epoxybutane (1.0 mole) added. Stirring was continued at 0°, and the mixture was thereafter left at 4° C. for 48 hours. The reaction mixture was neutralized with 80 ml acetic acid, extracted with toluene, washed with water, sodium bicarbonate and finally with water. The mixture was then dried (magnesium sulfate), filtered and the solvent removed, leaving a product, bp 86°-96°-/0.1 mm, in 45% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
270 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
130 g
Type
reactant
Reaction Step Three
Quantity
72 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:9])[CH2:5][C:6]([CH3:8])=[O:7])[CH3:2].O1[CH:12](CC)[CH2:11]1.[OH-].[Na+].O>C(O)(=O)C.C(O)C>[C:6]([CH:5]1[CH2:2][CH:1]([CH2:11][CH3:12])[O:3][C:4]1=[O:9])(=[O:7])[CH3:8] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC(=O)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1CC
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
270 mL
Type
reactant
Smiles
O
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
130 g
Type
reactant
Smiles
C(C)OC(CC(=O)C)=O
Name
Quantity
72 g
Type
reactant
Smiles
O1CC1CC
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0°
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
was continued at 0°
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
WASH
Type
WASH
Details
washed with water, sodium bicarbonate and finally with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was then dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
leaving a product, bp 86°-96°-/0.1 mm

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)(=O)C1C(=O)OC(C1)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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